molecular formula C19H19NO4S B2374769 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide CAS No. 2034331-49-0

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2374769
CAS No.: 2034331-49-0
M. Wt: 357.42
InChI Key: NVVHBPZRBIHFOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, which includes compounds like 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide, has been a topic of interest in recent years . Various methods have been discovered, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans , and the use of hypervalent iodine reagents . Other methods involve the use of catalysts like ruthenium , palladium nanoparticles , and indium (III) halides .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including this compound, often contains nearly planar benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be produced through the hydroalkoxylation reaction of ortho-alkynylphenols .

Scientific Research Applications

Reaction Mechanisms and Derivative Formation

  • N-Arenesulfonyl-1,4-benzoquinone imines, similar in structure to the compound , react with acetylacetone, yielding different products based on the solvent used. Polar protic solvents and nonpolar aprotic solvents lead to distinct sulfonamide derivatives (Konovalova et al., 2016).

Applications in Textile Industry

  • Certain benzenesulfonamide derivatives have been utilized as azo dyes for cotton fabrics, imparting UV protection and antimicrobial properties. This showcases the compound's potential use in material science and textile engineering (Mohamed et al., 2020).

Antimicrobial Research

  • Benzofuran derivatives, including those structurally related to the compound, have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown moderate activity, indicating potential use in developing new antimicrobial agents (Kumar & Karvekar, 2010).

Synthesis and Structural Analysis

  • The synthesis of related benzenesulfonamide derivatives, along with their structural confirmation through various analytical techniques, provides insights into the methods of synthesizing and analyzing compounds like 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide (Gul et al., 2016).

Antifungal Screening

  • Novel azetidin-2-ones containing benzenesulfonamide moieties have been synthesized and shown potent antifungal activity against specific fungi, suggesting the compound's relevance in antifungal drug development (Gupta & Halve, 2015).

Spectral Characterization and Docking Studies

  • Substituted benzenesulfonamides, including N-acetyl derivatives, have been synthesized and characterized, with their antimicrobial activity assessed through in-silico studies. This demonstrates the compound's potential in the development of new antimicrobial agents (Ajeet et al., 2014).

Future Directions

Benzofuran compounds, including 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on further exploring the biological activities and potential applications of these compounds.

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within the cell.

Result of Action

The molecular and cellular effects of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran compounds, potential effects could include inhibition of cell proliferation in the case of anti-tumor activity, or disruption of bacterial cell functions in the case of antibacterial activity .

Properties

IUPAC Name

4-acetyl-N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-13(11-17-12-16-5-3-4-6-19(16)24-17)20-25(22,23)18-9-7-15(8-10-18)14(2)21/h3-10,12-13,20H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVHBPZRBIHFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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